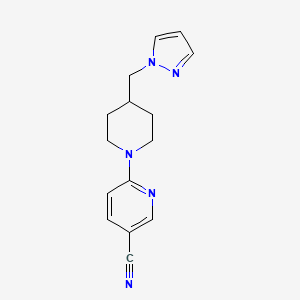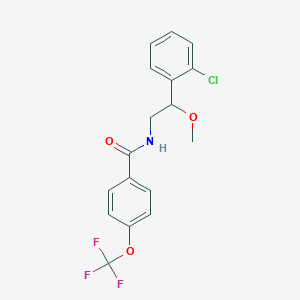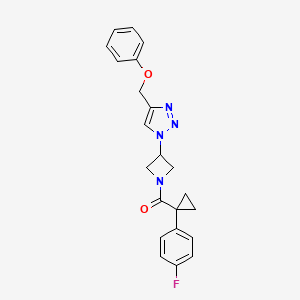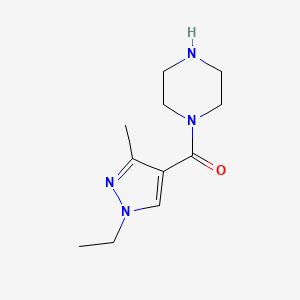
6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
Synthesis and Characterization
The compound 6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile, while not directly mentioned in available literature, belongs to a class of compounds known for their versatile applications in the development of pharmacologically active molecules and materials science. Research focuses on the synthesis of related heterocyclic compounds, demonstrating the importance of these structures in medicinal chemistry and material science.
Heterocyclic Compound Synthesis : Heterocyclic compounds, including pyrazole and piperidine derivatives, are essential structural components in pharmaceuticals and agrochemicals due to their biological activities. Synthesis methods for these compounds, such as the three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, highlight the chemical versatility and potential applications of such structures in developing new therapeutic agents (Shestopalov et al., 2002). Similar synthetic approaches are employed to produce compounds with potential physiological activity, indicating the broad relevance of these chemical frameworks in drug discovery and development (Shestopalov et al., 2003).
Biological Activity : Research on nitrogen-containing heterocyclic compounds, such as pyrazoles and piperidines, underscores their critical role in developing pharmaceuticals and agrochemicals. These compounds' high biological activities make them suitable candidates for various applications, from herbicides and insecticides to pharmaceutical intermediates (Higasio & Shoji, 2001). The continuous exploration of these compounds, including novel nicotinonitrile derivatives, showcases ongoing efforts to identify new therapeutic agents with enhanced biological efficacy (El-Hashash et al., 2019).
Anticancer Activity : Compounds related to 6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile have been explored for their potential anticancer activities. For instance, novel nicotinonitrile derivatives have shown promise in enhancing apoptosis and inhibiting tyrosine kinase, highlighting the potential of these compounds as anticancer agents (El-Hashash et al., 2019). This research area exemplifies the compound's relevance in developing new therapeutic strategies against cancer.
properties
IUPAC Name |
6-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c16-10-14-2-3-15(17-11-14)19-8-4-13(5-9-19)12-20-7-1-6-18-20/h1-3,6-7,11,13H,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWFIWUIPMWARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2968652.png)
![(4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2968653.png)

![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2968659.png)

![2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2968661.png)
![6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2968662.png)

![2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid](/img/structure/B2968664.png)
